Ro 25-6981 hydrochloride

Descripción

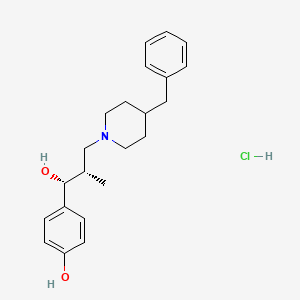

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTZWXWTQQOMSH-OTCZLQCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017559 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919289-58-0 | |

| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro 25-6981 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Development of Ro 25-6981 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for the NR2B subunit. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of Ro 25-6981. It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for pivotal assays. Visualizations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its scientific journey and therapeutic potential.

Introduction: The Dawn of a Selective NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The discovery of different GluN2 subunits (A-D) opened the door for the development of subtype-selective antagonists, offering the promise of targeted therapeutic intervention with fewer side effects than non-selective NMDA receptor blockers.

Ro 25-6981 emerged from this pursuit as a pioneering compound with exceptional selectivity for NMDA receptors containing the NR2B subunit.[1][2][3][4] Developed by Roche, this compound has become an invaluable pharmacological tool for elucidating the specific roles of NR2B-containing NMDA receptors in both physiological and pathological processes.[5] Its development marked a significant step forward in the quest for safer and more effective treatments for neurological disorders.

Mechanism of Action: Targeting the NR2B Subunit

This compound is a non-competitive, activity-dependent antagonist of the NMDA receptor.[1][2][3] Its mechanism of action is characterized by its high-affinity binding to a site on the NR2B subunit, distinct from the glutamate (B1630785), glycine (B1666218), and PCP/MK-801 binding sites. This interaction allosterically modulates the receptor, leading to a reduction in ion channel opening and subsequent calcium influx. The activity-dependent nature of its blockade means that it is more effective at inhibiting receptors that are already activated by glutamate and glycine, a property that may contribute to its favorable therapeutic window.

dot```dot graph "Ro_25_6981_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor\n(NR1/NR2B)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ro256981 [label="Ro 25-6981", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IonChannel [label="Ion Channel\n(Closed)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx\n(Blocked)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nExcitotoxic Cascade", style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Glutamate -> NMDAR [label="Binds to NR2B"]; Glycine -> NMDAR [label="Binds to NR1"]; Ro256981 -> NMDAR [label="Allosteric\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; NMDAR -> IonChannel [label="Prevents\nOpening"]; IonChannel -> Ca_Influx [style=bold, color="#34A853", fontcolor="#34A853"]; Ca_Influx -> Downstream [label="Inhibition of", style=dotted, color="#5F6368", fontcolor="#5F6368"];

// Graph Attributes graph [bgcolor="#FFFFFF", size="7.6,5!", dpi=100]; }

Caption: Workflow for the ³H-MK-801 binding assay.

NMDA Receptor Current Recording in Xenopus Oocytes

This electrophysiological assay is used to assess the functional blockade of specific NMDA receptor subtypes by Ro 25-6981.

-

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase.

-

cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A or NR2B) is microinjected into the oocyte nucleus or cytoplasm.

-

Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An oocyte expressing the NMDA receptors is placed in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.

-

NMDA receptor currents are elicited by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Once a stable baseline current is established, Ro 25-6981 is co-applied with the agonists at various concentrations.

-

The inhibition of the NMDA-induced current is measured, and IC50 values are determined by fitting the concentration-response data to a logistic equation.

-

dot

Caption: Workflow for two-electrode voltage clamp recording in Xenopus oocytes.

Glutamate-Induced Excitotoxicity Assay

This cell-based assay evaluates the neuroprotective effects of Ro 25-6981 against glutamate-induced neuronal death.

-

Primary Neuronal Culture:

-

Cortical or hippocampal neurons are dissected from embryonic day 16-18 rat or mouse brains.

-

The tissue is dissociated into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Cells are plated onto poly-D-lysine-coated culture dishes or coverslips in a suitable growth medium.

-

Cultures are maintained for 7-14 days in vitro to allow for neuronal maturation and synapse formation.

-

-

Excitotoxicity Protocol:

-

The growth medium is replaced with a defined salt solution (e.g., Locke's solution).

-

Neurons are pre-incubated with various concentrations of Ro 25-6981 for a specified period (e.g., 30 minutes).

-

A high concentration of glutamate (e.g., 100-300 µM) is added to the culture medium for a defined duration (e.g., 15 minutes to 24 hours).

-

After the glutamate exposure, the medium is replaced with the original growth medium (with or without the test compound).

-

Cell viability is assessed 24 hours later using methods such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

Trypan Blue Exclusion: Stains non-viable cells with a compromised membrane.

-

Fluorescent Viability Dyes: (e.g., Calcein-AM/Ethidium Homodimer-1) to stain live and dead cells, respectively.

-

-

The neuroprotective effect of Ro 25-6981 is quantified by the reduction in glutamate-induced cell death, and IC50 values are calculated.

-

[3]#### 4.4. Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model of focal cerebral ischemia is widely used to assess the neuroprotective efficacy of compounds like Ro 25-6981.

-

Surgical Procedure (Intraluminal Filament Model):

-

The animal (typically a rat or mouse) is anesthetized.

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

The occlusion is maintained for a specific duration (e.g., 60-120 minutes) for transient ischemia, or permanently.

-

For transient ischemia, the filament is withdrawn to allow for reperfusion.

-

Ro 25-6981 or vehicle is administered at a specific time point (before, during, or after occlusion).

-

-

Outcome Measures:

-

Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed.

-

The brain is sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

The infarct volume is quantified by image analysis.

-

Synthesis

Conclusion and Future Directions

This compound has been instrumental in advancing our understanding of the physiological and pathological roles of NR2B-containing NMDA receptors. Its high selectivity has made it a gold-standard pharmacological tool in neuroscience research. While its clinical development has faced challenges, the insights gained from studies involving Ro 25-6981 continue to inform the development of new and more refined NR2B-selective antagonists with improved pharmacokinetic and safety profiles. Future research will likely focus on leveraging the knowledge gained from Ro 25-6981 to design novel therapeutics for a range of neurological and psychiatric disorders where NR2B dysfunction is implicated.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]

- 3. innoprot.com [innoprot.com]

- 4. WO2003097637A1 - (imidazol-1-yl-methyl)-pyridazine as nmda receptor blocker - Google Patents [patents.google.com]

- 5. US9567341B2 - Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]

Pharmacological Profile of Ro 25-6981 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for the GluN2B subunit. This activity-dependent blockade of GluN2B-containing NMDA receptors confers upon it a diverse pharmacological profile, including neuroprotective, antidepressant-like, and anti-Parkinsonian effects. This technical guide provides a comprehensive overview of the pharmacological properties of Ro 25-6981, detailing its mechanism of action, binding affinity, selectivity, and effects in various preclinical models. The document includes structured data summaries, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Mechanism of Action

Ro 25-6981 acts as a selective, activity-dependent, non-competitive antagonist at the NMDA receptor, specifically targeting receptors that contain the GluN2B subunit.[1][2][3][4] Its mechanism involves binding to a site on the GluN2B subunit, thereby allosterically inhibiting ion flux through the receptor channel. This blockade is dependent on the conformational state of the receptor, showing higher affinity for activated receptors.

In Vitro Pharmacology

The in vitro profile of Ro 25-6981 has been extensively characterized through radioligand binding assays and electrophysiological studies, demonstrating its high potency and selectivity for GluN2B-containing NMDA receptors.

Radioligand Binding Assays

Ro 25-6981's affinity for the NMDA receptor has been quantified using [³H]MK-801 binding assays in rat forebrain membranes. These studies reveal a biphasic inhibition pattern, indicating the presence of high- and low-affinity binding sites.[1][5]

Table 1: [³H]MK-801 Binding Affinity of Ro 25-6981

| Parameter | Value (µM) |

| IC₅₀ (High-Affinity Site) | 0.003 |

| IC₅₀ (Low-Affinity Site) | 149 |

Electrophysiology

Studies using two-electrode voltage clamp in Xenopus oocytes expressing different NMDA receptor subunit combinations have confirmed the high selectivity of Ro 25-6981 for GluN2B-containing receptors over GluN2A-containing receptors.[1][5]

Table 2: Electrophysiological Activity of Ro 25-6981 at Recombinant NMDA Receptors

| Receptor Subunit Combination | IC₅₀ (µM) | Selectivity (fold) |

| GluN1c/GluN2B | 0.009 | >5000 |

| GluN1c/GluN2A | 52 | - |

Neuroprotection Assays

Ro 25-6981 has demonstrated significant neuroprotective effects in primary cortical neuron cultures against excitotoxicity induced by glutamate (B1630785) and in models of ischemia.[1][5][6][7][8][9][10]

Table 3: Neuroprotective Efficacy of Ro 25-6981 in Vitro

| Assay | IC₅₀ (µM) |

| Glutamate-induced Toxicity | 0.4 |

| Oxygen-Glucose Deprivation | 0.04 |

In Vivo Pharmacology

Preclinical studies in animal models have highlighted the therapeutic potential of Ro 25-6981 in a range of neurological and psychiatric disorders.

Antidepressant-like Activity

In rodent models of depression, such as the forced swim test, a single administration of Ro 25-6981 has been shown to produce rapid and sustained antidepressant-like effects.[11][12]

Anti-Parkinsonian Activity

In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, Ro 25-6981 has been shown to induce contralateral rotations, indicative of a therapeutic effect, and to potentiate the effects of L-DOPA.[13]

Signaling Pathways

The pharmacological effects of Ro 25-6981 are associated with the modulation of intracellular signaling cascades crucial for synaptic plasticity and cell survival. Notably, Ro 25-6981 has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) and the extracellular signal-regulated kinase (ERK) pathways.[14]

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Ro 25-6981 for the NMDA receptor.

Materials:

-

Rat forebrain membranes

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Prepare rat forebrain membranes by homogenization and centrifugation.

-

In a 96-well plate, add rat forebrain membranes, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of Ro 25-6981.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value by non-linear regression analysis of the competition binding curve.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol outlines the electrophysiological assessment of Ro 25-6981's effect on NMDA receptors expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., GluN1c, GluN2A, GluN2B)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

-

NMDA and glycine (B1666218) (agonists)

-

This compound

Procedure:

-

Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.

-

Apply varying concentrations of Ro 25-6981 and measure the inhibition of the agonist-induced current.

-

Construct a concentration-response curve and determine the IC₅₀ value.

Forced Swim Test in Rats

This behavioral test is used to assess the antidepressant-like effects of Ro 25-6981.

Materials:

-

Adult male rats

-

Cylindrical swim tank

-

Water (23-25°C)

-

Video recording and analysis software

-

This compound

Procedure:

-

On day 1 (pre-test), place each rat individually in the swim tank for 15 minutes.

-

On day 2 (test), administer Ro 25-6981 or vehicle to the rats.

-

After a set pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim tank for a 5-minute test session.

-

Record the sessions and score the duration of immobility, swimming, and climbing behaviors.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.[1][14]

Western Blotting for p-ERK and p-p70S6K

This protocol is for detecting the activation of the ERK and mTOR signaling pathways.

Materials:

-

Tissue or cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-phospho-p70S6K, anti-total-ERK, anti-total-p70S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Prepare protein lysates from treated and control samples.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated proteins of interest.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total proteins to normalize for loading.

Golgi-Cox Staining for Dendritic Spine Analysis

This method is used to visualize and quantify changes in dendritic spine morphology, an indicator of synaptic plasticity.

Materials:

-

Brain tissue

-

Golgi-Cox solution

-

Sucrose (B13894) solution

-

Vibratome or microtome

-

Microscope with imaging software

Procedure:

-

Immerse fresh brain tissue in Golgi-Cox solution and store in the dark for several days to weeks.

-

Transfer the tissue to a sucrose solution for cryoprotection.

-

Section the brain tissue using a vibratome or microtome.

-

Mount the sections on slides and perform the staining development process.

-

Dehydrate and clear the sections.

-

Image the stained neurons using a microscope at high magnification.

-

Analyze the images to quantify dendritic spine density and morphology.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for a range of central nervous system disorders. The data and protocols presented in this guide are intended to facilitate further research into the promising therapeutic potential of Ro 25-6981 and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. JCI - Extrasynaptic glutamate release through cystine/glutamate antiporter contributes to ischemic damage [jci.org]

- 8. Neuroprotection of Ro25-6981 Against Ischemia/Reperfusion-Induced Brain Injury via Inhibition of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phased Treatment Strategies for Cerebral Ischemia Based on Glutamate Receptors [frontiersin.org]

- 10. ovid.com [ovid.com]

- 11. karger.com [karger.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]

The Discerning Antagonist: A Technical Guide to the GluN2B Selectivity of Ro 25-6981 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristic of Ro 25-6981 hydrochloride: its remarkable selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Understanding this selectivity is paramount for its application as a precise tool in neuroscience research and as a potential therapeutic agent. This document provides a comprehensive overview of the quantitative data, experimental protocols used to determine its selectivity, and the relevant signaling pathways, presented in a clear and accessible format for the scientific community.

Quantitative Analysis of Subunit Selectivity

This compound exhibits a significantly higher affinity for NMDA receptors containing the GluN2B subunit compared to other GluN2 subunits. This selectivity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) being key metrics. The following table summarizes the quantitative data from multiple studies, highlighting the pronounced preference of Ro 25-6981 for GluN2B-containing receptors.

| Receptor Subunit Composition | Assay Type | Parameter | Value (µM) | Fold Selectivity (vs. GluN2B) | Reference |

| GluN1c/GluN2B | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 0.009 | - | [1] |

| GluN1c/GluN2A | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 52 | >5700 | [1] |

| GluN1/GluN2A | Ca2+ influx assay (HEK cells) | IC50 | >10 | - | [2] |

| GluN1/GluN2B | Ca2+ influx assay (HEK cells) | IC50 | 0.020 ± 0.001 | - | [2] |

| GluN1/GluN2D | Ca2+ influx assay (HEK cells) | IC50 | >10 | - | [2] |

| Rat Forebrain Membranes (High-affinity site) | [3H]MK-801 Binding Assay | IC50 | 0.003 | - | [1] |

| Rat Forebrain Membranes (Low-affinity site) | [3H]MK-801 Binding Assay | IC50 | 149 | - | [1] |

Core Experimental Protocols

The determination of Ro 25-6981's selectivity relies on well-established experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings from heterologously expressed receptors.

Radioligand Binding Assay

This method assesses the ability of Ro 25-6981 to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. A common approach utilizes [3H]MK-801, a non-competitive antagonist that binds within the ion channel pore.[3][4]

Principle: The binding of [3H]MK-801 is dependent on the channel being in an open state. Agonists like glutamate (B1630785) and glycine (B1666218) are therefore included to activate the receptor. The inhibitory potency of Ro 25-6981 is determined by its ability to reduce the binding of [3H]MK-801, which reflects its interaction with an allosteric site on the receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from a brain region rich in NMDA receptors, such as the rat forebrain.

-

Incubation: The membranes are incubated with a fixed concentration of [3H]MK-801 in the presence of glutamate and glycine.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Ro 25-6981 that inhibits 50% of the specific [3H]MK-801 binding (IC50) is calculated.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of specific NMDA receptor subunit combinations expressed in a controlled environment.[5][6]

Principle: Xenopus oocytes are injected with cRNAs encoding for specific GluN1 and GluN2 subunits. This results in the expression of functional NMDA receptors on the oocyte membrane. A two-electrode voltage clamp is used to hold the membrane potential at a constant level and measure the ion current that flows through the channels in response to agonist application. The inhibitory effect of Ro 25-6981 on these currents is then quantified.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are microinjected with a mixture of cRNAs for a specific GluN1 and a specific GluN2 subunit (e.g., GluN1c and GluN2B, or GluN1c and GluN2A).

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Agonist Application: A solution containing glutamate and glycine is perfused over the oocyte to evoke an inward current through the NMDA receptors.

-

Antagonist Application: Ro 25-6981 is co-applied with the agonists at various concentrations.

-

Data Analysis: The reduction in the agonist-evoked current amplitude by Ro 25-6981 is measured, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental logic and the biological context of Ro 25-6981's action, the following diagrams, generated using the DOT language, provide a visual representation of the key processes.

Downstream Signaling Consequences of GluN2B Antagonism

The selective blockade of GluN2B-containing NMDA receptors by Ro 25-6981 has profound effects on intracellular signaling cascades. NMDA receptor activation is a critical trigger for synaptic plasticity and also plays a dual role in cell survival and excitotoxicity. The specific contribution of the GluN2B subunit in these processes can be dissected using Ro 25-6981.

Studies have suggested that GluN2B-containing receptors are linked to pro-death signaling pathways under excitotoxic conditions. For instance, their activation can lead to the activation of caspase-3, a key executioner of apoptosis.[7] Conversely, the activation of GluN2A-containing receptors has been associated with pro-survival pathways, such as the activation of Akt.[7] By selectively inhibiting GluN2B-mediated calcium influx, Ro 25-6981 can shift the balance towards neuroprotection in certain pathological contexts.

In the context of synaptic plasticity, the role of GluN2B is complex and region-dependent. Ro 25-6981 has been shown to affect processes such as long-term depression (LTD) and long-term potentiation (LTP), which are cellular models of learning and memory.[8] The ability to selectively modulate GluN2B function with Ro 25-6981 provides a powerful tool to investigate the specific roles of this subunit in the intricate regulation of synaptic strength.

Conclusion

This compound stands out as a highly selective antagonist for the GluN2B subunit of the NMDA receptor. This high degree of selectivity, rigorously established through binding and functional assays, makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. For researchers in both academia and industry, a thorough understanding of its selectivity profile and the methodologies used to determine it is essential for the design of robust experiments and the development of novel therapeutic strategies targeting the glutamatergic system.

References

- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

In Vitro Characterization of Ro 25-6981 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. This document provides a comprehensive overview of the in vitro pharmacological characterization of Ro 25-6981, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of neuroscience and drug development.

Quantitative Pharmacological Data

The in vitro activity of Ro 25-6981 has been extensively characterized, demonstrating its high affinity and selectivity for NR2B-containing NMDA receptors. The following tables summarize the key quantitative data from radioligand binding assays, electrophysiological recordings, and neuroprotection studies.

Table 1: Radioligand Binding Affinity of Ro 25-6981

| Assay | Preparation | Radioligand | Measured Parameter | Value (µM) | Reference |

| NMDA Receptor Binding | Rat Forebrain Membranes | [³H]MK-801 | IC₅₀ (High-affinity site) | 0.003 | [1] |

| NMDA Receptor Binding | Rat Forebrain Membranes | [³H]MK-801 | IC₅₀ (Low-affinity site) | 149 | [1] |

Table 2: Electrophysiological Potency and Selectivity of Ro 25-6981

| Receptor Subtype | Expression System | Measured Parameter | Value (µM) | Selectivity (NR2A/NR2B) | Reference |

| NR1c/NR2B | Xenopus Oocytes | IC₅₀ | 0.009 | >5000-fold | [1] |

| NR1c/NR2A | Xenopus Oocytes | IC₅₀ | 52 | - | [1] |

Table 3: Neuroprotective Effects of Ro 25-6981

| Insult | Cellular Model | Measured Parameter | Value (µM) | Reference |

| Glutamate (B1630785) Toxicity (300 µM) | Cultured Cortical Neurons | IC₅₀ | 0.4 | [1] |

| Oxygen-Glucose Deprivation | Cultured Cortical Neurons | IC₅₀ | 0.04 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize Ro 25-6981.

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of Ro 25-6981 to the NMDA receptor ion channel.

Protocol:

-

Membrane Preparation:

-

Rat forebrains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

-

The final pellet containing the membrane fraction is resuspended in the assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation (approximately 0.2 mg of protein) are incubated with 5 nM [³H]MK-801 in the presence and absence of varying concentrations of Ro 25-6981.[2]

-

The incubation is carried out for 180 minutes at 25°C in a Tris-HCl buffer.[2]

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled MK-801.[2]

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is employed to assess the functional inhibition of specific NMDA receptor subtypes by Ro 25-6981.

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.

-

Complementary RNAs (cRNAs) encoding the desired NMDA receptor subunits (e.g., NR1c and NR2A or NR2B) are injected into the oocytes.

-

The injected oocytes are incubated for 2-7 days at 15-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, and 0.01 mM EDTA, pH 7.4).

-

Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.

-

-

Drug Application and Data Acquisition:

-

NMDA receptor-mediated currents are evoked by the application of agonists (e.g., glutamate and glycine).

-

Once a stable baseline current is established, Ro 25-6981 is applied at various concentrations, and the resulting inhibition of the agonist-evoked current is measured.

-

Currents are filtered and digitized for analysis.

-

-

Data Analysis:

-

The percentage of inhibition of the NMDA receptor current is calculated for each concentration of Ro 25-6981.

-

IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Glutamate-Induced Excitotoxicity Assay in Cultured Cortical Neurons

This cell-based assay evaluates the neuroprotective potential of Ro 25-6981 against glutamate-induced neuronal death.

Protocol:

-

Primary Cortical Neuron Culture:

-

Cortical neurons are isolated from embryonic rat brains and plated onto culture dishes pre-coated with a substrate like poly-L-lysine.

-

The neurons are maintained in a suitable culture medium for several days to allow for maturation.

-

-

Excitotoxicity Induction and Treatment:

-

The cultured neurons are pre-incubated with varying concentrations of Ro 25-6981 for a defined period (e.g., 24 hours).

-

Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100-300 µM) for a specific duration (e.g., 30 minutes to 16 hours).[1]

-

-

Assessment of Cell Viability:

-

Neuronal cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.[3]

-

The LDH activity is measured using a colorimetric assay.

-

-

Data Analysis:

-

The neuroprotective effect of Ro 25-6981 is determined by its ability to reduce glutamate-induced LDH release.

-

IC₅₀ values are calculated from the concentration-response curve for neuroprotection.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vitro characterization of Ro 25-6981.

References

- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 25-6981 Hydrochloride: A Technical Guide to its Neuroprotective Properties

Introduction

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the NR2B subunit.[1][][3] This activity-dependent blockade of NR2B-containing NMDA receptors positions Ro 25-6981 as a significant candidate for neuroprotection in various neurological disorders.[1] Its mechanism of action is of particular interest in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with the neuroprotective effects of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively binding to and inhibiting NMDA receptors that incorporate the GluN2B (formerly NR2B) subunit.[4] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation by excessive glutamate release, a common event in ischemic stroke and other neurological insults, leads to excitotoxicity and neuronal cell death.

The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The subunit composition determines the receptor's pharmacological and biophysical properties. Ro 25-6981 demonstrates a remarkable selectivity for GluN2B-containing receptors, with a more than 5000-fold higher affinity for NR1C/NR2B combinations compared to NR1C/NR2A.[3] This selectivity is critical, as it is believed that GluN2B-containing receptors, often located extrasynaptically, are major mediators of excitotoxic cell death pathways, whereas GluN2A-containing receptors, predominantly found at the synapse, are linked to cell survival signals.[5]

The blockade by Ro 25-6981 is activity-dependent, meaning it is more effective when the NMDA receptor channel is open, a state induced by glutamate binding.[3][6] This property allows for targeted inhibition of overactive receptors in pathological conditions while potentially sparing normal physiological neurotransmission.

Quantitative Data

The efficacy and selectivity of Ro 25-6981 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Preparation | IC50 Value | Reference |

| ³H-MK-801 Binding Inhibition (High-Affinity Site) | Rat Forebrain Membranes | 0.003 µM | [3] |

| ³H-MK-801 Binding Inhibition (Low-Affinity Site) | Rat Forebrain Membranes | 149 µM | [3] |

| NMDA Receptor Blockade (NR1C/NR2B) | Xenopus Oocytes | 0.009 µM | [3] |

| NMDA Receptor Blockade (NR1C/NR2A) | Xenopus Oocytes | 52 µM | [3] |

| Neuroprotection against Glutamate Toxicity | Cultured Cortical Neurons | 0.4 µM | [3][7] |

| Neuroprotection against Oxygen-Glucose Deprivation | Cultured Cortical Neurons | 0.04 µM | [3][7] |

Table 2: In Vivo Effects of this compound

| Animal Model | Condition | Dosage and Route | Key Finding | Reference |

| Rat | 6-hydroxydopamine (6-OHDA)-lesioned (Parkinson's model) | 0.39-12.5 mg/kg; i.p. | Dose-dependently induced contraversive rotations, indicating anti-parkinsonian activity. | [8] |

| Rat | Immature (early postnatal development) | 1, 3 mg/kg; i.p. | Exhibited age- and activation-dependent anticonvulsant action. | [8] |

| Rat | Incision Pain Model | 800 µg; intrathecal | Showed significant analgesic effects and attenuated postoperative hyperalgesia. | [8] |

| Rat | Oxaliplatin-induced Neuropathy | 300 nmol; intrathecal | Significantly inhibited mechanical allodynia. | [9] |

| Mouse | Alzheimer's Model (Aβ₁₋₄₂ oligomers) | 300 nM (in vitro slice) | Restored long-term potentiation (LTP) in the presence of Aβ oligomers. | [10] |

| Rat | Stroke (MCAo) | 6 mg/kg | Post-ischemic treatment was ineffective alone but did not abolish the neuroprotective effect of glycine (B1666218). | [5] |

Signaling Pathways in Neuroprotection

By blocking NR2B-containing NMDA receptors, Ro 25-6981 intervenes in several downstream signaling cascades implicated in excitotoxic neuronal death.

Overactivation of NR2B receptors leads to a massive influx of calcium (Ca²⁺) into the neuron. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of nitric oxide synthase (NOS), caspases, and other catabolic enzymes. Ro 25-6981, by preventing this initial Ca²⁺ surge, effectively disrupts these downstream pathways.

Furthermore, NR2B signaling has been linked to the activation of pro-apoptotic pathways and the inhibition of pro-survival pathways. For instance, NR2B activation can lead to the activation of caspase-3, a key executioner of apoptosis.[5] Conversely, the activation of NR2A-containing receptors is associated with the activation of pro-survival signals like the Akt pathway.[5] By selectively inhibiting NR2B, Ro 25-6981 may shift the balance towards cell survival.

Recent evidence also suggests a link between NR2B signaling and autophagy, where Ro 25-6981 can inhibit the dissociation of the NR2B-Beclin-1 signaling complex, thereby delaying autophagy-induced cell death.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the neuroprotective effects of Ro 25-6981.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This assay simulates ischemic conditions in a controlled in vitro environment.

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated culture dishes. Neurons are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 10-14 days in vitro.

-

Induction of Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 60 minutes.

-

Treatment: Ro 25-6981 is dissolved in the glucose-free medium and applied to the cells immediately before and during the OGD period at various concentrations (e.g., 0.01 µM to 10 µM).

-

Reperfusion and Recovery: After the OGD period, the glucose-free medium is replaced with the original conditioned culture medium, and the cells are returned to a normoxic incubator for 20-24 hours.

-

Assessment of Cell Viability: Neuronal death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using a cell viability assay such as the MTT assay. The neuroprotective effect of Ro 25-6981 is determined by the reduction in cell death compared to vehicle-treated OGD controls.[3]

Electrophysiological Recording in Xenopus Oocytes

This method allows for the precise characterization of the compound's effect on specific NMDA receptor subtypes.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., rat NR1C and NR2B, or NR1C and NR2A). The injected oocytes are incubated for 2-4 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -70 mV.

-

Drug Application: The oocyte is continuously perfused with a standard frog Ringer's solution. NMDA (100 µM) and glycine (30 µM) are co-applied to elicit an inward current. Ro 25-6981 is then co-applied with NMDA/glycine at increasing concentrations to determine the concentration-response curve for current inhibition.

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response equation.[3][12]

In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

This is a widely used animal model to study the efficacy of neuroprotective agents in focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgery.

-

MCAO Surgery: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA, advanced into the ICA, and positioned to occlude the origin of the middle cerebral artery (MCA).

-

Drug Administration: Ro 25-6981 (e.g., 6 mg/kg) or vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific time point relative to the onset of ischemia (e.g., immediately after reperfusion).

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.

-

Infarct Volume Assessment: 24-48 hours after MCAO, the rats are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis software.[13]

Conclusion

This compound is a highly selective and potent antagonist of NR2B-containing NMDA receptors, demonstrating significant neuroprotective properties in a variety of preclinical models of neurological disorders. Its ability to selectively target the excitotoxic signaling pathways mediated by NR2B subunits while potentially sparing the physiological functions of other NMDA receptor subtypes makes it a compelling therapeutic candidate. Although clinical trials with NMDA receptor antagonists have faced challenges, the high selectivity of Ro 25-6981 may offer an improved safety and efficacy profile.[14] Further research is warranted to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical applications for conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.

References

- 1. Ro 25-6981 HCl | antagonist of NMDA glutamate receptors | CAS# 919289-58-0 | InvivoChem [invivochem.com]

- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]

- 6. Synaptic and extrasynaptic plasticity in glutamatergic circuits involving dentate granule cells following chronic N-methyl-d-aspartate receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. d-nb.info [d-nb.info]

- 10. Therapeutic significance of NR2B-containing NMDA receptors and mGluR5 metabotropic glutamate receptors in mediating the synaptotoxic effects of β-amyloid oligomers on long-term potentiation (LTP) in murine hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acnp.org [acnp.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ro 25-6981 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Ro 25-6981 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound in various animal models.

Compound Profile

-

Name: this compound

-

Mechanism of Action: A potent and selective, activity-dependent blocker of NMDA receptors that contain the GluN2B subunit. It exhibits significantly higher affinity for GluN2B-containing receptors compared to those with the GluN2A subunit.

-

Primary Research Areas: Neuroprotection, antidepressant effects, anticonvulsant activity, and antiparkinsonian effects.[1][2][3][4]

In Vivo Administration Data Summary

The following tables summarize quantitative data from various in vivo studies involving this compound.

Table 1: Dosage and Administration Routes in Rodent Models

| Animal Model | Route of Administration | Dosage Range | Therapeutic Area | Reference |

| Rats (Wistar) | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Anticonvulsant | [2][3] |

| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 6, 10 mg/kg | Long-Term Potentiation (LTP) | [5] |

| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 6 mg/kg | Methamphetamine Seeking | [6] |

| Rats (Zinc-Deficient) | Intraperitoneal (i.p.) | 10 mg/kg | Antidepressant-like effects | [7] |

| Rats (6-OHDA-lesioned) | Intraperitoneal (i.p.) | 0.39 - 12.5 mg/kg | Parkinson's Disease | [1][4] |

| Rats | Intrathecal | 800 µg | Analgesia | [4] |

| Rats | Intrahippocampal (i.h.) | 100 µM | LTP/LTD | [8] |

| Mice (BALB/c) | Intraperitoneal (i.p.) | 2, 5 mg/kg | Neuroprotection | [9] |

Table 2: Summary of Behavioral and Cellular Effects

| Animal Model | Dosage and Route | Key Findings | Reference |

| Zinc-Deficient Rats | 10 mg/kg i.p. | Reversed depressive-like behaviors in Forced Swim Test and Sucrose Intake Test. | [7] |

| Infantile Rats (P12) | 1, 3, 10 mg/kg i.p. | Suppressed tonic phase of PTZ-induced seizures. | [2][3] |

| 6-OHDA-lesioned Rats | 0.39 - 12.5 mg/kg i.p. | Induced contraversive rotations, suggesting antiparkinsonian activity. | [1][4] |

| MPTP-treated Marmosets | Not specified | Reversed parkinsonian symptoms. | [1] |

| Rats | 10 mg/kg i.p. | Activated mTOR and ERK signaling pathways in the prefrontal cortex. | [10] |

| Rats | 6 mg/kg i.p. | Did not significantly affect LTP on its own but prevented Aβ-mediated inhibition of LTP. | [11] |

Signaling Pathways

Ro 25-6981 exerts its effects by modulating intracellular signaling cascades crucial for neuroplasticity. A primary mechanism involves the activation of the mTOR and ERK pathways.[7][10]

Caption: Signaling pathway of Ro 25-6981.

Experimental Protocols

Antidepressant-Like Activity Assessment in Rats

This protocol is adapted from studies investigating the antidepressant-like effects of Ro 25-6981 in a zinc-deficiency model of depression.[7]

A. Experimental Workflow

References

- 1. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction [mdpi.com]

- 8. Contribution of NR2A and NR2B NMDA subunits to bidirectional synaptic plasticity in the hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

Application Notes and Protocols for Ro 25-6981 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of Ro 25-6981, a selective GluN2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor, in various rodent models of neurological and psychiatric disorders.

Introduction to Ro 25-6981

Ro 25-6981 is a potent and selective, activity-dependent antagonist of NMDA receptors that contain the GluN2B subunit. This selectivity makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal signaling, and the pathophysiology of various central nervous system (CNS) disorders. In preclinical rodent studies, Ro 25-6981 has demonstrated neuroprotective, antidepressant-like, anticonvulsant, and anti-parkinsonian effects.

Recommended Dosages of Ro 25-6981 in Rodent Models

The optimal dosage of Ro 25-6981 can vary depending on the rodent species, the specific experimental model, the route of administration, and the desired therapeutic effect. The following tables summarize the dosages reported in the literature for various applications.

Table 1: Recommended Dosages of Ro 25-6981 in Rats

| Application | Model | Dosage Range | Route of Administration | Vehicle | Reference |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | 0.3, 0.6, 1.2 µg | Intracerebroventricular (i.c.v.) | Normal Saline | [1] |

| Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg | Intravenous (i.v.) | Saline | [2] | |

| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Physiological Saline | [3] |

| Antidepressant-like | Forced Swim Test (FST) in Zinc-Deficient Rats | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [4][5][6] |

| Anti-parkinsonian | 6-Hydroxydopamine (6-OHDA) Lesion Model | 0.39 - 12.5 mg/kg | Intraperitoneal (i.p.) | Not specified | [7] |

| 6-Hydroxydopamine (6-OHDA) Lesion Model | 2.5, 5, 10 mg/kg | Intraperitoneal (i.p.) | Saline | [8] | |

| Pain | Formalin-induced Nociception | 12.5, 25, 50 µg | Intracisternal | Normal Saline |

Table 2: Recommended Dosages of Ro 25-6981 in Mice

| Application | Model | Dosage Range | Route of Administration | Vehicle | Reference |

| Learning & Memory | Morris Water Maze | 5 mg/kg | Subcutaneous (s.c.) | 0.9% Saline with 0.3% Tween | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Ro 25-6981.

Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To assess the neuroprotective effects of Ro 25-6981 against ischemic brain injury.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used. The MCAO model is induced to mimic ischemic stroke.[10]

-

Drug Preparation: Dissolve Ro 25-6981 in sterile normal saline to the desired concentration (e.g., for intracerebroventricular injection).

-

Administration:

-

Intracerebroventricular (i.c.v.) Injection: 30 minutes prior to MCAO, administer Ro 25-6981 (e.g., 0.3, 0.6, or 1.2 µg in a small volume) into the cerebral ventricle.[1]

-

Intravenous (i.v.) Injection: Alternatively, administer Ro 25-6981 (e.g., 6 mg/kg) intravenously 30 minutes before the onset of ischemia.[2]

-

-

MCAO Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[10]

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Behavioral and Histological Assessment: At various time points post-reperfusion (e.g., 24 hours, 7 days), assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animals and perform histological analysis (e.g., TTC staining) to determine the infarct volume.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizures in Rats

Objective: To evaluate the anticonvulsant properties of Ro 25-6981.

Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats of different ages (e.g., infantile, juvenile) can be used.[3]

-

Drug Preparation: Dissolve Ro 25-6981 in physiological saline.

-

Administration: Administer Ro 25-6981 (e.g., 1, 3, or 10 mg/kg) via intraperitoneal (i.p.) injection.[3]

-

Seizure Induction: 30 minutes after Ro 25-6981 administration, induce seizures by a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 100 mg/kg).[3]

-

Behavioral Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes). Score the seizure severity based on a standardized scale (e.g., Racine scale) and record the latency to the first seizure and the incidence of generalized tonic-clonic seizures.[3][11]

Antidepressant-like Effects: Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of Ro 25-6981.

Protocol:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. The model can be combined with conditions like dietary zinc restriction to mimic aspects of depression.[4][5]

-

Drug Preparation: Prepare a solution of Ro 25-6981 for intraperitoneal injection.

-

Administration: Administer a single dose of Ro 25-6981 (e.g., 10 mg/kg, i.p.) 60 minutes before the test.[4][5]

-

Forced Swim Test Procedure:

-

Pre-test session (Day 1): Place the rat in a cylinder filled with water (24-25°C) for a 15-minute adaptation period.

-

Test session (Day 2): 24 hours after the pre-test, place the rat back in the water-filled cylinder for a 5-minute test session. Record the duration of immobility, which is defined as the absence of active, escape-oriented behaviors.

-

-

Data Analysis: A decrease in the duration of immobility in the Ro 25-6981-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Anti-parkinsonian Effects: 6-Hydroxydopamine (6-OHDA) Model in Rats

Objective: To evaluate the therapeutic potential of Ro 25-6981 in a rodent model of Parkinson's disease.

Protocol:

-

Animal Model: Induce a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway in adult male rats (e.g., Sprague-Dawley) by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[12][13][14]

-

Drug Preparation: Dissolve Ro 25-6981 in a suitable vehicle for intraperitoneal injection.

-

Administration: Administer Ro 25-6981 (e.g., 2.5, 5, or 10 mg/kg, i.p.) to the 6-OHDA-lesioned rats.[8]

-

Behavioral Assessment (Rotational Behavior): Following drug administration, place the rats in a circular arena and record the number of full (360°) contralateral rotations (turns away from the lesioned side) for a specified period (e.g., 90 minutes). An increase in contralateral rotations is indicative of a pro-dopaminergic, anti-parkinsonian effect.[7][12]

-

Data Analysis: Compare the number of rotations in the Ro 25-6981-treated group to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ro 25-6981

Ro 25-6981, by selectively blocking GluN2B-containing NMDA receptors, modulates downstream signaling cascades implicated in its therapeutic effects. Key pathways include the mTOR and ERK signaling pathways, which are crucial for synaptic plasticity and protein synthesis.[6][15]

Caption: Signaling cascade initiated by Ro 25-6981.

Experimental Workflow for In Vivo Rodent Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with Ro 25-6981 in rodent models.

Caption: General workflow for rodent studies.

These application notes and protocols are intended to serve as a guide. Researchers should always consult the primary literature and optimize protocols for their specific experimental conditions and research questions. Appropriate institutional animal care and use committee (IACUC) approval is mandatory for all animal studies.

References

- 1. Neuroprotection of Ro25-6981 Against Ischemia/Reperfusion-Induced Brain Injury via Inhibition of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GluN2A and GluN2B NMDA Receptor Subunits Differentially Modulate Striatal Output Pathways and Contribute to Levodopa-Induced Abnormal Involuntary Movements in Dyskinetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Ro 25-6981 Hydrochloride Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Its use in neuroscience research is widespread, necessitating clear and accurate protocols for its solubilization and application. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and saline, along with comprehensive protocols for the preparation of stock and working solutions for in vitro and in vivo studies. Additionally, a summary of the signaling pathway affected by Ro 25-6981 is presented.

Solubility Data

The solubility of this compound varies significantly between DMSO and aqueous solutions such as saline. DMSO is an effective solvent for creating high-concentration stock solutions, while solubility in saline is more limited.

| Solvent | Reported Solubility | Notes | Source(s) |

| DMSO | ≥ 100 mg/mL | Ultrasonic agitation may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. | [1] |

| > 20 mg/mL | - | [2] | |

| Saline | ≥ 1 mg/mL | A clear solution can be achieved. Often prepared by diluting a DMSO stock solution with other excipients. | [1] |

| Water | 2 mg/mL | Requires warming to achieve a clear solution. | [2] |

| ≥ 5 mg/mL | - | [2] | |

| 10 mM (with gentle warming) | For the maleate (B1232345) salt, which has similar aqueous solubility characteristics. | [3][4] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]

-

Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of a Saline-Based Working Solution for In Vivo Administration

Due to the limited solubility of this compound in saline alone, a co-solvent system is typically employed for in vivo applications to ensure complete dissolution and stability.

Materials:

-

This compound DMSO stock solution (e.g., 10 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes for mixing

Procedure: This protocol is for the preparation of a 1 mg/mL working solution.

-

To prepare 1 mL of the final working solution, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.[1] Mix the final solution thoroughly.

-

The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

This solution should be prepared fresh on the day of use.

Signaling Pathway

Ro 25-6981 acts as a selective antagonist at the NMDA receptor, specifically at the GluN2B subunit. By blocking the activity of GluN2B-containing NMDA receptors, it modulates downstream signaling cascades. Notably, this antagonism can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase (ERK) pathways.[5][6][7][8] This activation promotes the synthesis of synaptic proteins, such as synapsin I and postsynaptic density protein 95 (PSD-95), and enhances the expression of AMPA receptor subunit GluA1, ultimately leading to increased synaptogenesis and neuroplasticity.[5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ro 25-6981 盐酸盐 水合物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]

- 4. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for Ro 25-6981 Hydrochloride in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] Its activity-dependent nature of inhibition makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in synaptic transmission, plasticity, and excitotoxicity.[1][2] These application notes provide detailed protocols and quantitative data for the effective use of Ro 25-6981 in patch-clamp electrophysiology experiments.

Mechanism of Action

Ro 25-6981 acts as a non-competitive antagonist at the NMDA receptor. It binds to a site on the GluN2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[3] A key characteristic of Ro 25-6981 is its activity-dependent inhibition, meaning it binds with higher affinity to activated receptors.[1][4] This property allows for the selective targeting of recently or highly active synapses. The blockade of GluN2B-containing NMDA receptors by Ro 25-6981 results in a reduction of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), which can be precisely measured using patch-clamp techniques.

Data Presentation: Quantitative Insights

The following table summarizes the key quantitative parameters of this compound derived from various in vitro studies. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Experimental System | Reference |

| IC50 (GluN1C/GluN2B) | 0.009 µM (9 nM) | Recombinant receptors in Xenopus oocytes | [1][5] |

| IC50 (GluN1C/GluN2A) | 52 µM | Recombinant receptors in Xenopus oocytes | [1][5] |

| Selectivity (GluN2A/GluN2B) | >5000-fold | Recombinant receptors in Xenopus oocytes | [1] |

| IC50 (³H-MK-801 Binding, High Affinity) | 0.003 µM (3 nM) | Rat forebrain membranes | [1] |

| IC50 (³H-MK-801 Binding, Low Affinity) | 149 µM | Rat forebrain membranes | [1] |

| IC50 (Glutamate Toxicity Protection) | 0.4 µM | Cultured cortical neurons | [1] |

| IC50 (Oxygen-Glucose Deprivation Protection) | 0.04 µM | Cultured cortical neurons | [1] |

| Effective Concentration (Patch-Clamp) | 0.3 - 10 µM | Various neuronal preparations | [6][7][8][9][10] |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration in the external recording solution.

-

Solvent: this compound is soluble in water or dimethyl sulfoxide (B87167) (DMSO). For electrophysiology, it is advisable to use water to prepare the initial stock to avoid potential solvent effects of DMSO on neuronal activity.

-

Stock Concentration: Prepare a 1 mM or 10 mM stock solution. For example, to make a 10 mM stock solution (Molecular Weight: 455.55 g/mol for the maleate (B1232345) salt), dissolve 4.56 mg of Ro 25-6981 maleate in 1 mL of deionized water.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] Stored properly, stock solutions are stable for several months.

Whole-Cell Patch-Clamp Protocol for Recording NMDA EPSCs

This protocol outlines the steps for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured neurons or brain slices and assessing the effect of Ro 25-6981.

a. Materials:

-

This compound stock solution

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External (extracellular) solution (e.g., Artificial Cerebrospinal Fluid - ACSF)

-

Internal (intracellular) solution for the patch pipette

-

Agonists: NMDA and Glycine

-

Other antagonists as needed (e.g., to block AMPA/kainate receptors and voltage-gated sodium and potassium channels)

b. Solutions:

-

ACSF (example composition, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂.

-

Mg²⁺-free ACSF (for NMDA receptor activation): Same as ACSF but omitting MgCl₂ to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

-

Internal Solution (example composition, in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2-7.3 with CsOH.

c. Experimental Procedure:

-

Preparation of the Recording Chamber: Perfuse the recording chamber with ACSF (containing Mg²⁺) at a constant flow rate (e.g., 1-2 mL/min).

-

Cell Selection: Identify a healthy neuron for recording based on its morphology under the microscope.

-